3-[3-Methoxy-4-(pyrrolidin-1-yl)phenyl]-3-phenylprop-2-enal
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Overview
Description
3-[3-Methoxy-4-(pyrrolidin-1-yl)phenyl]-3-phenylprop-2-enal is an organic compound that features a complex structure with a methoxy group, a pyrrolidine ring, and a phenylprop-2-enal moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-Methoxy-4-(pyrrolidin-1-yl)phenyl]-3-phenylprop-2-enal typically involves multiple steps. One common method starts with the preparation of 3-hydroxy-4-methoxybenzoic acid, which is then reacted with pyrrolidine in the presence of coupling agents such as 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine in N,N-dimethylformamide. The reaction mixture is stirred at 40°C for several hours until completion, as indicated by thin-layer chromatography (TLC). The product is then extracted with ethyl acetate and purified by silica-gel column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[3-Methoxy-4-(pyrrolidin-1-yl)phenyl]-3-phenylprop-2-enal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: 3-[3-Methoxy-4-(pyrrolidin-1-yl)phenyl]-3-phenylpropanoic acid.
Reduction: 3-[3-Methoxy-4-(pyrrolidin-1-yl)phenyl]-3-phenylpropan-1-ol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[3-Methoxy-4-(pyrrolidin-1-yl)phenyl]-3-phenylprop-2-enal has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing biologically active molecules, particularly in the development of drugs targeting specific proteins or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interaction of small molecules with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-[3-Methoxy-4-(pyrrolidin-1-yl)phenyl]-3-phenylprop-2-enal involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the aldehyde group play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-4-methoxyphenyl derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrrolidine-containing compounds: These compounds are widely used in medicinal chemistry due to their ability to interact with various biological targets.
Uniqueness
3-[3-Methoxy-4-(pyrrolidin-1-yl)phenyl]-3-phenylprop-2-enal is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxy group, pyrrolidine ring, and phenylprop-2-enal moiety allows for diverse chemical modifications and applications in different research fields.
Properties
CAS No. |
834895-48-6 |
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Molecular Formula |
C20H21NO2 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
3-(3-methoxy-4-pyrrolidin-1-ylphenyl)-3-phenylprop-2-enal |
InChI |
InChI=1S/C20H21NO2/c1-23-20-15-17(9-10-19(20)21-12-5-6-13-21)18(11-14-22)16-7-3-2-4-8-16/h2-4,7-11,14-15H,5-6,12-13H2,1H3 |
InChI Key |
BFHMXJKHZFFRFB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=CC=O)C2=CC=CC=C2)N3CCCC3 |
Origin of Product |
United States |
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